1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(benzotriazol-1-yl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(15-8-4-7-12(15)17)16-11-6-3-2-5-10(11)13-14-16/h2-3,5-6,9H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZXNORZLUNEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N1CCCC1=O)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one typically involves the reaction of 1H-1,2,3-benzotriazole with an appropriate pyrrolidinone derivative under controlled conditions. One common method includes the use of coupling reagents such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce a wide range of substituted pyrrolidinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that derivatives of benzotriazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain benzotriazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that these compounds effectively reduced the viability of human cancer cell lines at micromolar concentrations .
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial efficacy. Benzotriazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities. In particular, studies involving the testing of these compounds against various pathogenic strains revealed promising results, with some derivatives showing activity comparable to standard antimicrobial agents .
CNS Activity:
Certain benzotriazole derivatives have been evaluated for their central nervous system (CNS) effects. For example, compounds have been screened for anticonvulsant activity in animal models, showing potential as therapeutic agents for epilepsy . The structure-activity relationship (SAR) studies suggest that modifications in the benzotriazole moiety can enhance CNS activity.
Organic Synthesis Applications
Synthetic Intermediates:
1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one serves as an important synthetic intermediate in organic chemistry. Its ability to undergo nucleophilic substitutions allows for the introduction of various functional groups. This versatility makes it a valuable building block in the synthesis of more complex organic molecules .
Catalysis:
Benzotriazole compounds are frequently used as catalysts in organic reactions. The presence of the benzotriazole group can facilitate reactions such as cross-coupling and cyclization processes. Research has demonstrated that these compounds can enhance reaction rates and yields in various synthetic pathways .
Materials Science Applications
Corrosion Inhibitors:
In materials science, benzotriazole derivatives are recognized for their effectiveness as corrosion inhibitors for metals. Studies have shown that these compounds form protective films on metal surfaces, significantly reducing corrosion rates in aggressive environments . The mechanism involves adsorption onto the metal surface, which prevents the electrochemical reactions responsible for corrosion.
Polymer Stabilizers:
Benzotriazole derivatives are also employed as stabilizers in polymer formulations. Their ability to absorb UV light makes them suitable for protecting polymers from photodegradation. Research indicates that incorporating these stabilizers into polymer matrices enhances the longevity and durability of materials exposed to sunlight .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Anticancer | Demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations |
| Antimicrobial Testing | Antimicrobial | Showed broad-spectrum activity against pathogenic strains; some derivatives comparable to standard antibiotics |
| CNS Activity Evaluation | Anticonvulsant | Identified potential anticonvulsant effects in animal models; structure modifications enhanced activity |
| Corrosion Inhibition Research | Corrosion Protection | Effective in forming protective films on metal surfaces; significantly reduced corrosion rates |
| Polymer Stabilization Study | Material Protection | Enhanced UV stability and longevity of polymers when incorporated into formulations |
Mechanism of Action
The mechanism of action of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety acts as an electron-donating or electron-withdrawing group, influencing the reactivity and stability of the compound . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
The butynyl linker in introduces rigidity, which may enhance thermal stability but reduce solubility.
Aromatic System Differences :
- Benzotriazole (target) vs. benzimidazole (): Benzotriazole’s additional nitrogen atom increases electron-deficient character, making it a stronger UV absorber and metal chelator . Benzimidazole, with a fused benzene and imidazole ring, is more basic and often used in medicinal chemistry.
Core Structure Variations: The pyrrolidin-2-one core (target) offers hydrogen-bonding capability via its lactam group, contrasting with the phenolic core in , which provides acidity and redox activity.
Biological Activity
1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one is a compound that integrates the benzotriazole moiety with a pyrrolidinone structure. This combination has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
The compound features a pyrrolidinone ring fused with a benzotriazole group, which is known for its diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| Similar Benzotriazole Derivative | S. aureus | 15 µg/mL |
The presence of bulky hydrophobic groups in the structure enhances its interaction with bacterial membranes, contributing to its antimicrobial efficacy .
Anticancer Activity
The potential anticancer activity of this compound has been explored through molecular docking studies. These studies suggest that the compound can inhibit key enzymes involved in cancer cell proliferation. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), a target for cancer therapy .
In vitro studies on cancer cell lines have demonstrated that derivatives of this compound can induce apoptosis and inhibit cell growth effectively at micromolar concentrations .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for various enzymes. Notably, it has been reported to inhibit enoyl-acyl carrier protein reductase (ENR), which is crucial in fatty acid biosynthesis in bacteria . This inhibition could lead to potential applications in developing new antibiotics targeting bacterial fatty acid synthesis pathways.
Case Studies
Several case studies have highlighted the effectiveness of pyrrolidinone-based compounds in biological applications:
- Study on Antitubercular Activity : A series of pyrrole derivatives were synthesized and tested for their ability to inhibit both DHFR and ENR. The results indicated that compounds similar to this compound possess dual-target inhibition capabilities, making them promising candidates for antitubercular drug development .
- Antiparasitic Activity : Another study evaluated the antiparasitic properties of benzotriazole derivatives against Trypanosoma cruzi. The results showed that certain derivatives exhibited significant growth inhibition in vitro, suggesting potential therapeutic applications against parasitic infections .
Q & A
Q. What are the critical steps for synthesizing 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling benzotriazole derivatives with pyrrolidinone precursors. Key steps include:
- Nucleophilic substitution : Reacting 1H-benzotriazole with ethyl bromide intermediates under inert conditions.
- Cyclization : Using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel) with ethyl acetate/hexane eluents.
Optimization focuses on solvent choice (methanol or dichloromethane for solubility), temperature control (avoiding decomposition above 120°C), and catalyst screening (e.g., Pd-based catalysts for cross-coupling reactions) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
Q. How can mechanistic studies resolve contradictions in reaction yields across synthetic protocols?
- Methodological Answer : Discrepancies in yields (e.g., 36% vs. 44% for similar compounds) arise from:
- Steric effects : Bulky substituents on the pyrrolidinone ring hinder benzotriazole coupling .
- Catalyst efficiency : Pd vs. Cu catalysts in Ullman-type reactions (Pd improves yield by 15–20%) .
- Reaction monitoring : Use in situ FTIR to track intermediate formation and optimize reaction termination .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., adenosine receptors)?
- Methodological Answer :
- Molecular docking : AutoDock Vina with receptor PDB IDs (e.g., 4U6E for adenosine A2A) to simulate binding affinities. Key interactions include π-π stacking with benzotriazole and hydrogen bonding with pyrrolidinone .
- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity .
Q. How do structural modifications influence bioactivity in related benzotriazole-pyrrolidinone analogs?
- Case Study :
- Chlorophenyl substitution (e.g., 4-chlorophenylmethyl) enhances adenosine receptor inhibition (IC50 = 0.8 μM vs. 2.1 μM for unsubstituted analogs) .
- Fluorine incorporation : Improves metabolic stability (t½ > 6 hours in liver microsomes) .
- Pyrrolidinone ring rigidity : Reduces off-target effects (e.g., 10-fold selectivity over serotonin receptors) .
Contradiction Analysis & Troubleshooting
Q. Conflicting solubility How to validate experimental vs. predicted values?
- Resolution Strategy : Predicted LogP (0.9) may conflict with experimental solubility in aqueous buffers.
- Experimental validation : Use shake-flask method (compound dissolved in octanol/water) to measure partition coefficients .
- Co-solvent screening : Add 10% DMSO to PBS for in vitro assays to maintain solubility without cytotoxicity .
Q. Discrepancies in biological activity across cell lines: How to standardize assays?
- Methodological Fixes :
- Cell line selection : Use HEK293T for adenosine receptor overexpression to minimize endogenous noise .
- Control normalization : Include reference compounds (e.g., CGS21680 for A2A receptor assays) .
- Dose-response curves : Fit data with Hill equation (variable slope) to account for receptor heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
